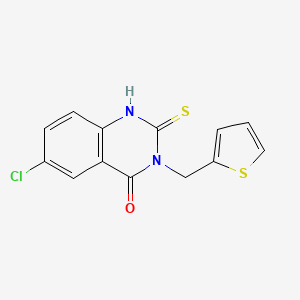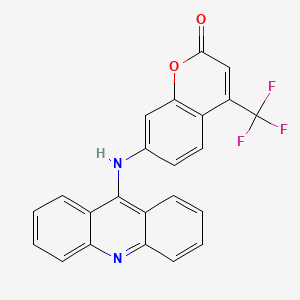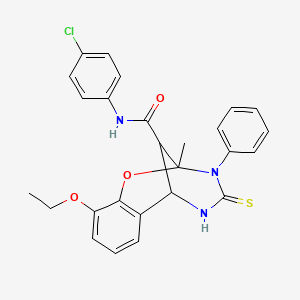![molecular formula C24H24N4 B11215191 4-(3-methylpiperidin-1-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11215191.png)
4-(3-methylpiperidin-1-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-3-METHYLPIPERIDINE is a complex organic compound belonging to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with phenyl groups and a methylpiperidine moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications, particularly as a kinase inhibitor.
準備方法
The synthesis of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-3-METHYLPIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as aminopyrimidines and ketones, under acidic or basic conditions.
Substitution with Phenyl Groups:
Attachment of the Methylpiperidine Moiety: The final step involves the nucleophilic substitution reaction where the pyrrolo[2,3-d]pyrimidine core is reacted with a methylpiperidine derivative under suitable conditions to form the desired compound
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
化学反応の分析
反応の種類
4-(3-メチルピペリジン-1-イル)-5,7-ジフェニル-7H-ピロロ[2,3-d]ピリミジンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。
一般的な試薬と条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
生成される主な生成物
酸化: 対応するケトンまたはカルボン酸の形成。
還元: アルコールまたはアミンの形成。
4. 科学研究への応用
4-(3-メチルピペリジン-1-イル)-5,7-ジフェニル-7H-ピロロ[2,3-d]ピリミジンは、いくつかの科学研究に応用されています。
科学的研究の応用
1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-3-METHYLPIPERIDINE has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied as a potential multi-targeted kinase inhibitor, showing promise in the treatment of various cancers by inhibiting key enzymes involved in cell proliferation and survival.
Biological Research: The compound is used in studies investigating cell signaling pathways, apoptosis, and cell cycle regulation due to its ability to modulate kinase activity.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents targeting specific kinases implicated in diseases such as cancer and inflammatory disorders.
Chemical Biology: Researchers use this compound to probe the molecular mechanisms of kinase inhibition and to develop structure-activity relationships for designing more potent inhibitors.
作用機序
4-(3-メチルピペリジン-1-イル)-5,7-ジフェニル-7H-ピロロ[2,3-d]ピリミジンの作用機序は、特定の分子標的と経路との相互作用に関係しています。
分子標的: この化合物は、細胞周期調節やシグナル伝達に関与するサイクリン依存性キナーゼ(CDK)やタンパク質チロシンキナーゼ(PTK)などの酵素を標的にする可能性があります。.
関与する経路: これは、重要なタンパク質のリン酸化を阻害し、増殖やアポトーシスなどの細胞過程を混乱させる可能性があります。.
6. 類似の化合物との比較
類似の化合物
ピラゾロ[3,4-d]ピリミジン誘導体: これらの化合物は、類似のコア構造を共有し、抗がん特性について研究されています。.
ピリド[2,3-d]ピリミジン誘導体: これらの化合物は、類似のコアを持ち、生物活性で知られています。.
独自性
4-(3-メチルピペリジン-1-イル)-5,7-ジフェニル-7H-ピロロ[2,3-d]ピリミジンは、3-メチルピペリジン-1-イル基の存在によってユニークであり、これは、独特の薬理学的特性を付与し、特定の分子標的に対するバイオアベイラビリティと特異性を向上させる可能性があります。 .
類似化合物との比較
1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-3-METHYLPIPERIDINE can be compared with other pyrrolo[2,3-d]pyrimidine derivatives and kinase inhibitors, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit kinase inhibitory activity but may differ in their selectivity and potency against specific kinases.
Pyrido[2,3-d]pyrimidine Derivatives: Similar in structure, these compounds are used in cancer therapy and exhibit different pharmacokinetic and pharmacodynamic profiles.
Halogenated Pyrrolo[2,3-d]pyrimidines: These derivatives incorporate halogen atoms to enhance binding affinity and selectivity for target kinases.
The uniqueness of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-3-METHYLPIPERIDINE lies in its specific substitution pattern and the presence of the methylpiperidine moiety, which contribute to its distinct biological activity and therapeutic potential.
特性
分子式 |
C24H24N4 |
|---|---|
分子量 |
368.5 g/mol |
IUPAC名 |
4-(3-methylpiperidin-1-yl)-5,7-diphenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C24H24N4/c1-18-9-8-14-27(15-18)23-22-21(19-10-4-2-5-11-19)16-28(24(22)26-17-25-23)20-12-6-3-7-13-20/h2-7,10-13,16-18H,8-9,14-15H2,1H3 |
InChIキー |
GVXOTDVIGCWGGU-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN(C1)C2=NC=NC3=C2C(=CN3C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2-Chloro-6-fluorophenyl)-5-(3-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11215116.png)
![2-hydroxy-1-methyl-4-oxo-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B11215124.png)



![1-Ethyl-4-[1-(4-methylphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-YL]piperazine](/img/structure/B11215150.png)

![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11215166.png)
![7-(2,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11215173.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B11215181.png)
![5-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11215183.png)



